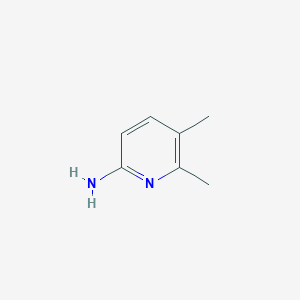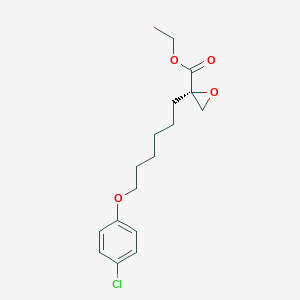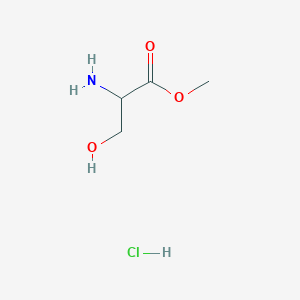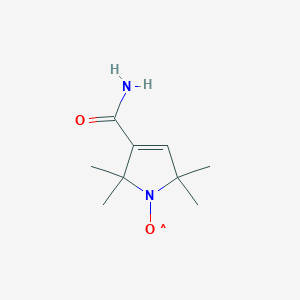
Zidovudina monofosfato
Descripción general
Descripción
El monofosfato de zidovudina es un inhibidor análogo de nucleósidos de la transcriptasa inversa (INT) utilizado principalmente en el tratamiento de infecciones por el virus de la inmunodeficiencia humana (VIH). Es un derivado fosforilado de la zidovudina, que fue el primer medicamento antirretroviral aprobado para el tratamiento del VIH/SIDA. El monofosfato de zidovudina es conocido por su capacidad para inhibir la replicación del VIH interfiriendo con la enzima transcriptasa inversa viral .
Aplicaciones Científicas De Investigación
El monofosfato de zidovudina tiene varias aplicaciones de investigación científica:
Química: Utilizado como un compuesto modelo en el estudio de análogos de nucleósidos y sus interacciones con las enzimas.
Biología: Investigado por su papel en la inhibición de la replicación viral y sus efectos en los procesos celulares.
Medicina: Ampliamente utilizado en el desarrollo de terapias antirretrovirales para el VIH/SIDA. También se estudia su posible uso en terapias combinadas para superar la resistencia a los medicamentos.
Mecanismo De Acción
El mecanismo de acción del monofosfato de zidovudina implica su conversión a la forma trifosfato activa dentro de la célula huésped. El trifosfato de zidovudina compite con el sustrato natural, el desoxitimidina trifosfato, por la incorporación al ADN viral mediante la enzima transcriptasa inversa. Una vez incorporado, actúa como un terminador de cadena, previniendo la elongación adicional del ADN viral y, por lo tanto, inhibiendo la replicación viral .
Compuestos Similares:
- Monofosfato de Lamivudina
- Monofosfato de Estavudina
- Monofosfato de Didanosina
Comparación:
- Monofosfato de Zidovudina vs. Monofosfato de Lamivudina: Ambos son INT, pero el monofosfato de zidovudina tiene una mayor afinidad por la enzima transcriptasa inversa y es más eficaz en la prevención de la transmisión maternoinfantil del VIH.
- Monofosfato de Zidovudina vs. Monofosfato de Estavudina: El monofosfato de zidovudina es menos tóxico para las mitocondrias en comparación con el monofosfato de estavudina, lo que lo convierte en una opción más segura para la terapia a largo plazo.
- Monofosfato de Zidovudina vs. Monofosfato de Didanosina: El monofosfato de zidovudina tiene un perfil de resistencia diferente y a menudo se utiliza en combinación con el monofosfato de didanosina para mejorar la eficacia terapéutica .
Análisis Bioquímico
Biochemical Properties
Zidovudine monophosphate plays a crucial role in biochemical reactions related to the inhibition of HIV-1 replication. It is formed through the phosphorylation of zidovudine by cellular kinases. Zidovudine monophosphate interacts with several enzymes and proteins, including thymidine kinase, which catalyzes its formation from zidovudine. Additionally, zidovudine monophosphate is further phosphorylated to zidovudine diphosphate and zidovudine triphosphate by thymidylate kinase and nucleoside diphosphate kinase, respectively. Zidovudine triphosphate is the active form that competes with the natural substrate, deoxythymidine triphosphate, for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
Cellular Effects
Zidovudine monophosphate affects various types of cells and cellular processes. In HIV-1-infected cells, zidovudine monophosphate and its phosphorylated derivatives inhibit the reverse transcription of viral RNA into DNA, thereby preventing the integration of viral DNA into the host genome. This inhibition disrupts viral replication and reduces viral load. Zidovudine monophosphate also influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the synthesis of viral DNA and inducing cellular stress responses .
Molecular Mechanism
The molecular mechanism of action of zidovudine monophosphate involves its conversion to zidovudine triphosphate, which acts as a competitive inhibitor of the viral reverse transcriptase enzyme. Zidovudine triphosphate binds to the active site of reverse transcriptase, preventing the incorporation of deoxythymidine triphosphate into the growing viral DNA chain. This results in chain termination and inhibition of viral replication. Additionally, zidovudine monophosphate and its derivatives may interact with other cellular enzymes and proteins, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zidovudine monophosphate change over time due to its stability, degradation, and long-term impact on cellular function. Zidovudine monophosphate is relatively stable under physiological conditions, but it can be degraded by cellular phosphatases. Long-term exposure to zidovudine monophosphate and its derivatives may lead to the development of resistance in HIV-1-infected cells, as well as potential toxic effects on cellular function .
Dosage Effects in Animal Models
The effects of zidovudine monophosphate vary with different dosages in animal models. At therapeutic doses, zidovudine monophosphate effectively inhibits viral replication and reduces viral load. At higher doses, zidovudine monophosphate and its derivatives may cause toxic effects, including mitochondrial dysfunction, myopathy, and hematological abnormalities. These adverse effects are dose-dependent and highlight the importance of optimizing dosage regimens to balance efficacy and safety .
Metabolic Pathways
Zidovudine monophosphate is involved in several metabolic pathways, including its phosphorylation to zidovudine diphosphate and zidovudine triphosphate. These phosphorylated derivatives are essential for the inhibition of viral replication. Zidovudine monophosphate interacts with enzymes such as thymidine kinase, thymidylate kinase, and nucleoside diphosphate kinase, which regulate its formation and further phosphorylation. Additionally, zidovudine monophosphate may affect metabolic flux and metabolite levels by competing with natural substrates for enzyme binding .
Transport and Distribution
Zidovudine monophosphate is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via nucleoside transporters and is subsequently phosphorylated by cellular kinases. Zidovudine monophosphate can also interact with binding proteins that facilitate its transport and localization within specific cellular compartments. The distribution of zidovudine monophosphate within cells and tissues is influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of zidovudine monophosphate is critical for its activity and function. Zidovudine monophosphate is primarily localized in the cytoplasm, where it undergoes further phosphorylation to zidovudine diphosphate and zidovudine triphosphate. These phosphorylated derivatives may also be transported into the nucleus, where they exert their antiviral effects by inhibiting viral reverse transcription. The subcellular localization of zidovudine monophosphate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis del monofosfato de zidovudina típicamente implica la fosforilación de la zidovudina. Un método común incluye el uso de timidina como material de partida, que se somete a una serie de reacciones para introducir el grupo azido y posteriormente el grupo fosfato. El proceso involucra:
- El mesilato se hace reaccionar con azida de litio en dimetilformamida para introducir el grupo azido.
- El paso final implica la fosforilación del intermedio azido utilizando agentes fosforilantes como el oxicloruro de fósforo en presencia de una base .
Timidina: se trata con cloruro de tionilo en N-metilpirrolidona a bajas temperaturas (5-10°C) para formar un intermedio de mesilato.
Métodos de Producción Industrial: La producción industrial del monofosfato de zidovudina sigue rutas sintéticas similares, pero a una escala mayor. El proceso se optimiza para obtener rendimientos y pureza más altos, involucrando a menudo técnicas de purificación avanzadas como la cromatografía líquida de alto rendimiento (HPLC) y la recristalización .
Análisis De Reacciones Químicas
Tipos de Reacciones: El monofosfato de zidovudina sufre varios tipos de reacciones químicas, incluyendo:
Fosforilación: Conversión a derivados difosfato y trifosfato por quinasas celulares.
Hidrólisis: Descomposición del enlace éster fosfato en condiciones ácidas o enzimáticas.
Oxidación y Reducción: Reacciones redox potenciales que involucran el grupo azido.
Reactivos y Condiciones Comunes:
Fosforilación: La timidilato quinasa y la nucleósido difosfato quinasa son enzimas comunes involucradas en el proceso de fosforilación.
Hidrólisis: Las condiciones ácidas o enzimáticas facilitan la hidrólisis del enlace éster fosfato.
Productos Principales:
Difosfato de Zidovudina: Formado por la acción de la timidilato quinasa.
Trifosfato de Zidovudina: Formado por la acción de la nucleósido difosfato quinasa.
Comparación Con Compuestos Similares
- Lamivudine Monophosphate
- Stavudine Monophosphate
- Didanosine Monophosphate
Comparison:
- Zidovudine Monophosphate vs. Lamivudine Monophosphate: Both are NRTIs, but zidovudine monophosphate has a higher affinity for the reverse transcriptase enzyme and is more effective in preventing mother-to-child transmission of HIV.
- Zidovudine Monophosphate vs. Stavudine Monophosphate: Zidovudine monophosphate is less toxic to the mitochondria compared to stavudine monophosphate, making it a safer option for long-term therapy.
- Zidovudine Monophosphate vs. Didanosine Monophosphate: Zidovudine monophosphate has a different resistance profile and is often used in combination with didanosine monophosphate to enhance therapeutic efficacy .
Propiedades
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFWQOKDSPDILA-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183855 | |
| Record name | Zidovudine 5'-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29706-85-2 | |
| Record name | Zidovudine 5'-monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zidovudine monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03666 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zidovudine 5'-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZIDOVUDINE MONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YMU05VPJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)













